molecular formula C23H24N4O5S B2541538 N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 899944-90-2

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2541538
CAS No.: 899944-90-2
M. Wt: 468.53
InChI Key: SITBSVLXRJKVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a thieno[3,4-c]pyrazol core substituted with a 2,4-dimethylphenyl group at position 2 and a 2-methoxyphenylmethyl ethanediamide moiety at position 2.

Properties

IUPAC Name

N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-14-8-9-19(15(2)10-14)27-21(17-12-33(30,31)13-18(17)26-27)25-23(29)22(28)24-11-16-6-4-5-7-20(16)32-3/h4-10H,11-13H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITBSVLXRJKVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H22N4O5SC_{23}H_{22}N_{4}O_{5}S, with a molecular weight of 466.5 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC23H22N4O5S
Molecular Weight466.5 g/mol
CAS Number893939-12-3

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It may modulate enzyme activity or bind to specific receptors, leading to altered cellular responses. The exact mechanisms remain under investigation, but preliminary studies suggest potential interactions with:

  • Enzymatic pathways : Inhibition or activation of enzymes involved in metabolic processes.
  • Receptor binding : Interaction with receptors that regulate physiological functions.

Anticancer Activity

Research indicates that compounds with similar thieno[3,4-c]pyrazole structures exhibit anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In vitro studies have demonstrated that thieno[3,4-c]pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.

Case Studies

  • Study on Anticancer Properties :
    • A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thieno[3,4-c]pyrazole derivatives for anticancer activity. The results indicated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range .
  • Inflammation Model :
    • Another study investigated the anti-inflammatory effects using a lipopolysaccharide (LPS)-induced inflammation model in mice. The administration of related thieno[3,4-c]pyrazole compounds resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs to highlight structural, synthetic, and functional differences.

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents/Modifications Synthesis Highlights Biological Activity/Relevance
Target Compound Thieno[3,4-c]pyrazol 2-(2,4-dimethylphenyl), N'-[(2-methoxyphenyl)methyl]ethanediamide Likely involves carbodiimide-mediated amide coupling (similar to ) Hypothesized PBR modulation (inferred from analog SAR )
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo[4,3-c]benzothiazin 3,4-dimethyl, 2-fluorobenzyl acetamide Single-crystal X-ray refinement (SHELX/ORTEP ), carbodiimide coupling High crystallinity aids structural validation; fluorobenzyl group may enhance lipophilicity
Halogenated N,N-dialkyl-(2-phenyl-1H-indol-3-yl)glyoxylamides Indole-glyoxylamide Halogenated aryl, alkyl groups Radiotracer synthesis for SPECT/PET imaging High PBR binding affinity; stimulates steroid biosynthesis in glioma cells
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Thiazolidinedione-benzamide Thiazolidinedione core, substituted benzamide 1-hydroxybenzotriazole (HOBt)-assisted amidation Antidiabetic/anti-inflammatory potential (thiazolidinedione motif)

Key Structural and Functional Insights

Core Heterocycles: The thieno[3,4-c]pyrazol core in the target compound distinguishes it from the pyrazolo-benzothiazin in , which incorporates a fused benzothiazine ring. This difference may alter electron distribution and steric bulk, impacting receptor binding .

Substituent Effects: The 2-methoxyphenylmethyl group in the target compound introduces electron-donating properties, contrasting with the electron-withdrawing 2-fluorobenzyl group in . This could modulate solubility and membrane permeability .

Synthetic Approaches :

  • The target’s ethanediamide moiety likely employs carbodiimide-mediated coupling (e.g., EDC/HOBt), as seen in , whereas the pyrazolo-benzothiazin analog emphasizes crystallographic validation via SHELX/ORTEP .

Biological Relevance :

  • While direct activity data for the target are absent, pyrazolo-benzothiazin derivatives and indole-glyoxylamides demonstrate receptor-binding efficacy, suggesting the target’s sulfone and amide groups may similarly engage polar residues in binding pockets.

Research Findings and Limitations

  • Crystallographic Validation : Compounds like benefit from high-resolution X-ray data (R factor = 0.049), enabling precise stereochemical analysis . The target compound’s structure, if resolved similarly, would clarify conformational preferences.
  • SAR Gaps : Evidence highlights the importance of halogenation for PBR affinity, but the target’s methoxy group remains untested in this context.
  • Synthetic Challenges: The thieno[3,4-c]pyrazol core may pose regioselectivity issues during synthesis compared to more established pyrazolo-benzothiazin systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.